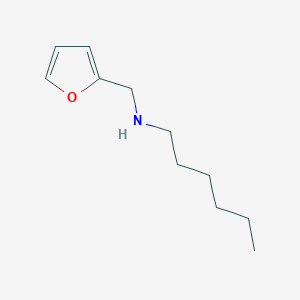

(Furan-2-ylmethyl)(hexyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)hexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-2-3-4-5-8-12-10-11-7-6-9-13-11/h6-7,9,12H,2-5,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBILSHADLJGHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Use of Chiral Auxiliaries:

A common strategy to induce stereoselectivity is the use of a chiral auxiliary. This involves temporarily incorporating a chiral molecule into one of the reactants, which directs the stereochemical outcome of the reaction. After the reaction, the auxiliary can be removed. osi.lvresearchgate.net

Chiral Amine: A chiral primary amine could be used in place of hexylamine (B90201). The stereocenter in the amine backbone can influence the facial selectivity of the addition to the iminium ion. For example, using a chiral α-methylbenzylamine would lead to a diastereomeric mixture of products, which could potentially be separated.

Chiral Aldehyde: While furan-2-carbaldehyde itself is achiral, a chiral aldehyde derived from a furan (B31954) precursor could be employed. However, this is a less common approach for this specific target.

Ellman's Sulfinamide: A particularly effective chiral auxiliary is Ellman's tert-butanesulfinamide. osi.lv Reaction of furfural (B47365) with (R)- or (S)-tert-butanesulfinamide would form a chiral N-sulfinylimine. Subsequent nucleophilic addition of a Grignard reagent (e.g., hexylmagnesium bromide) would proceed with high diastereoselectivity, dictated by the chiral sulfinyl group. The auxiliary can then be removed under acidic conditions to yield the chiral primary amine, which can be subsequently alkylated to introduce the second substituent.

Use of Chiral Catalysts:

The development of asymmetric catalysis has provided powerful tools for enantioselective synthesis. In the context of the Petasis reaction, chiral catalysts can create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. mdpi.comrsc.org

Chiral Brønsted Acids/Bases: Chiral phosphoric acids or bifunctional thiourea-based organocatalysts have been successfully employed in asymmetric Mannich-type reactions. rsc.org These catalysts can activate the iminium ion through hydrogen bonding, creating a chiral pocket that directs the approach of the nucleophile.

Chiral Lewis Acids: While the classic Petasis reaction is often catalyst-free, Lewis acid catalysis can enhance reactivity and, with chiral ligands, induce enantioselectivity.

Chiral Diols: Chiral diols, such as BINOL and its derivatives, have been shown to be effective organocatalysts for the asymmetric Petasis reaction. mdpi.com They are believed to form a chiral boronate ester in situ, which then transfers its organic group in a stereoselective manner.

| Stereocontrol Strategy | Description | Potential Chiral Source | Expected Outcome |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct stereochemistry. | (R)- or (S)-tert-butanesulfinamide | High diastereoselectivity in the key bond-forming step. |

| Organocatalysis | Use of a small chiral organic molecule to catalyze the reaction enantioselectively. | Chiral Phosphoric Acid or Thiourea (B124793) derivatives | Formation of one enantiomer in excess. |

| Chiral Diol Catalysis | Use of chiral diols to form a chiral boronate intermediate. | (R)- or (S)-BINOL | Enantioselective formation of the product. |

Comprehensive Investigation of the Reactivity and Mechanistic Pathways of Furan 2 Ylmethyl Hexyl Amine

Reactivity at the Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom of (Furan-2-ylmethyl)(hexyl)amine makes it a nucleophilic center, susceptible to a variety of reactions.

Reaction Summary:

Reactants: this compound and an aldehyde or ketone.

Conditions: Acid catalysis.

Product: Enamine.

Interactive Data Table: Nucleophilic Addition to Form Enamines

| Reactant 1 | Reactant 2 | Key Conditions | Product Type |

|---|---|---|---|

| This compound | Aldehyde (e.g., Acetaldehyde) | Acid Catalyst (e.g., H+) | Enamine |

| This compound | Ketone (e.g., Acetone) | Acid Catalyst (e.g., H+) | Enamine |

The nitrogen atom of this compound can act as a nucleophile and react with various electrophiles. byjus.com A primary example is the alkylation of the amine with alkyl halides. This reaction can lead to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. idc-online.comlibretexts.org The reaction proceeds via a nucleophilic substitution mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. libretexts.org

This compound readily undergoes acylation with acylating agents such as acid chlorides and acid anhydrides to form N,N-disubstituted amides. libretexts.org This reaction is a useful method for protecting the amine group or for synthesizing various amide derivatives. quora.comtandfonline.com The reaction is typically fast and gives high yields. libretexts.org

Similarly, sulfonylation occurs when the amine reacts with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base to yield sulfonamides. idc-online.comcbijournal.com This reaction is the basis of the Hinsberg test to differentiate between primary, secondary, and tertiary amines. idc-online.com

Acylation Reaction:

Reactants: this compound and an acylating agent (e.g., Acetyl chloride).

Product: N-(furan-2-ylmethyl)-N-hexylacetamide.

Sulfonylation Reaction:

Reactants: this compound and a sulfonyl chloride (e.g., Benzenesulfonyl chloride).

Product: N-(furan-2-ylmethyl)-N-hexylbenzenesulfonamide.

Interactive Data Table: Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride | Amide |

| Acylation | Acetic Anhydride (B1165640) | Amide |

| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide |

As a secondary amine, this compound can be converted into a quaternary ammonium salt through exhaustive alkylation. quora.com This process, often referred to as the Menshutkin reaction, involves the reaction of the amine with an excess of an alkylating agent, such as an alkyl halide. wikipedia.org The reaction proceeds in a stepwise manner, first forming a tertiary amine, which then undergoes further alkylation to yield the permanently charged quaternary ammonium salt. libretexts.orgwikipedia.org

Reaction Sequence:

this compound + Alkyl Halide → Tertiary Amine Salt

Tertiary Amine + Alkyl Halide → Quaternary Ammonium Salt

The secondary amine group in this compound can be oxidized to form various products depending on the oxidizing agent used. uomustansiriyah.edu.iq Common oxidizing agents for secondary amines include hydrogen peroxide with a sodium tungstate (B81510) catalyst, which can produce stable nitroxyl (B88944) free radicals. tandfonline.com Other reagents like iodosobenzene (B1197198) can oxidize secondary amines to imines. rsc.org Permanganate (B83412) can also be used for the oxidation of amines. acs.org The oxidation can lead to hydroxylamines, which may be further oxidized to nitrones. uomustansiriyah.edu.iq

Interactive Data Table: Oxidation of the Amine Group

| Oxidizing Agent | Potential Product(s) |

|---|---|

| Hydrogen Peroxide/Sodium Tungstate | Nitroxide |

| Iodosobenzene | Imine |

| Potassium Permanganate | Aldehydes/Ketones (via degradation) |

| Peroxy acids | Hydroxylamine, Nitrone |

Transformations Involving the Furan (B31954) Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution and other transformations. chemicalbook.comwikipedia.org

Electrophilic aromatic substitution reactions on furan occur more readily than on benzene. pearson.com The substitution preferentially takes place at the 2-position (or 5-position if the 2-position is occupied) due to the greater stability of the resulting carbocation intermediate. pearson.comquora.com Examples of such reactions include:

Nitration: Furan can be nitrated using mild nitrating agents like acetyl nitrate (B79036) at low temperatures to yield 2-nitrofuran. pharmaguideline.com

Sulfonation: Reaction with sulfur trioxide in pyridine (B92270) or dioxane at room temperature results in furan-2-sulfonic acid. pharmaguideline.com

Halogenation: Furan reacts vigorously with chlorine and bromine. Milder conditions are required to achieve mono-halogenation, for instance, using dioxane-bromine at low temperatures to give 2-bromofuran (B1272941). pharmaguideline.com

The furan ring can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene. quora.comquimicaorganica.org This reactivity is attributed to the lower aromaticity of furan compared to benzene. quora.com

Under acidic conditions, the furan ring is prone to ring-opening reactions, which can lead to the formation of 1,4-dicarbonyl compounds. mdpi.comacs.org The presence of electron-releasing substituents can facilitate polymerization or ring-opening. pharmaguideline.com

Interactive Data Table: Reactions of the Furan Ring

| Reaction Type | Reagent(s) | Typical Product |

|---|---|---|

| Nitration | Acetyl nitrate | 2-Nitro derivative |

| Sulfonation | SO3/Pyridine | 2-Sulfonic acid derivative |

| Halogenation | Br2/Dioxane | 2-Bromo derivative |

| Diels-Alder Cycloaddition | Dienophile (e.g., Maleic anhydride) | Oxabicycloheptane derivative |

| Ring Opening | Aqueous Acid (H3O+) | 1,4-Dicarbonyl compound |

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is an electron-rich aromatic system, making it more susceptible to electrophilic aromatic substitution (EAS) than benzene. The reaction proceeds via a two-step mechanism involving the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate (also known as a sigma complex or arenium ion), followed by deprotonation to restore aromaticity.

For furan, substitution preferentially occurs at the C2 and C5 positions (alpha-positions) because the positive charge in the resulting carbocation intermediate can be delocalized over three resonance structures, including one where the oxygen atom helps stabilize the charge. In contrast, attack at the C3 or C4 positions (beta-positions) results in a less stable intermediate with only two resonance forms.

In this compound, the C2 position is already substituted. The N-hexyl-N-(methyl)amine group (-CH₂NH-hexyl) attached to the ring is an electron-donating group through induction, which further activates the furan ring towards electrophilic attack. Consequently, electrophilic aromatic substitution is strongly directed to the vacant C5 position, which is electronically and sterically favored.

Common electrophilic aromatic substitution reactions applicable to activated furan rings include:

Halogenation: Reaction with mild halogenating agents like N-bromosuccinimide (NBS) or bromine in dioxane introduces a halogen atom at the C5 position.

Nitration: Nitration can be achieved using milder reagents than the standard nitric acid/sulfuric acid mixture, such as acetyl nitrate, to prevent ring degradation.

Friedel-Crafts Reactions: Acylation can be performed using acid anhydrides with mild Lewis acid catalysts. The reaction introduces an acyl group at the C5 position.

The general mechanism for electrophilic substitution at the C5 position of this compound is illustrated below:

The π-electron system of the furan ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate with the positive charge delocalized across the ring and onto the oxygen atom.

A weak base removes the proton from the C5 position, collapsing the intermediate and restoring the aromaticity of the furan ring, resulting in the C5-substituted product.

Diels-Alder Cycloaddition Reactions of the Furan Moiety

The furan moiety can function as a diene in [4+2] Diels-Alder cycloaddition reactions with various dienophiles. This reaction is a powerful tool for constructing six-membered rings, specifically the 7-oxabicyclo[2.2.1]heptene scaffold. The reaction between furan derivatives and dienophiles like maleimides or maleic anhydride is often thermally reversible.

The reactivity and selectivity of the Diels-Alder reaction are influenced by the substituents on the furan ring. The electron-donating nature of the substituent at the C2 position of this compound is expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan diene, thereby enhancing its reactivity towards electron-poor dienophiles.

These reactions can yield two primary stereoisomers: the endo and exo adducts. While the endo product is often favored under kinetic control due to secondary orbital interactions, the exo product is typically more thermodynamically stable. The reversibility of the furan Diels-Alder reaction means that under thermodynamic conditions (higher temperatures, longer reaction times), the product distribution may shift towards the more stable exo isomer.

Below is a table summarizing representative Diels-Alder reactions involving N-substituted furfurylamines, which serve as a model for the reactivity of this compound.

| Dienophile | Typical Conditions | Product | Key Findings |

|---|---|---|---|

| N-Phenylmaleimide | Toluene, 80-110°C | 7-oxabicyclo[2.2.1]heptene derivative | Reversible reaction; ratio of endo/exo adducts is temperature-dependent. |

| Maleic Anhydride | Diethyl ether or CH₂Cl₂, Room Temp | 7-oxabicyclo[2.2.1]heptene anhydride derivative | Reaction often proceeds readily at lower temperatures. |

| Dimethyl Acetylenedicarboxylate (DMAD) | Neat or in solvent, Heat | Oxabicyclo[2.2.1]heptadiene derivative | Can undergo further transformations. |

Ring Opening Reactions and Hydrogenation of the Furan Moiety

The furan ring in this compound can undergo transformations that disrupt its aromatic structure, notably through ring-opening reactions or saturation via hydrogenation.

Ring Opening Reactions

The furan ring is susceptible to acid-catalyzed ring opening. In the presence of an amine, activated furans can undergo a nucleophilic ring-opening reaction. For instance, the reaction of furfurals with secondary amines in the presence of an activating agent (like an acid or a Meldrum's acid derivative) can lead to the formation of highly colored, linear compounds known as Donor-Acceptor Stenhouse Adducts (DASAs). This process involves the nucleophilic attack of the amine on the furan ring, followed by a cascade of reactions leading to the cleavage of the C-O bond. While this specific reaction typically starts with furfural (B47365) (an aldehyde), similar principles of nucleophilic attack by the amine moiety could potentially lead to ring-opened products under specific acidic conditions.

Hydrogenation of the Furan Moiety

The furan ring can be fully saturated via catalytic hydrogenation to yield the corresponding tetrahydrofuran (B95107) (THF) derivative. This transformation converts this compound into (Tetrahydrofuran-2-ylmethyl)(hexyl)amine. The reaction requires a metal catalyst and a source of hydrogen (typically H₂ gas).

The choice of catalyst and reaction conditions is crucial for achieving selective hydrogenation of the furan ring without causing hydrogenolysis (cleavage) of the C-N or C-O bonds.

Noble Metal Catalysts: Palladium (Pd), platinum (Pt), and rhodium (Rh) are effective for furan hydrogenation, often under mild to moderate temperatures and pressures.

Non-Noble Metal Catalysts: Raney Nickel (Raney® Ni) is a common and effective catalyst for this transformation, though it may sometimes require more forcing conditions.

Computational studies on related systems, like furfural hydrogenation, show that the reaction proceeds through a series of steps on the catalyst surface, involving the sequential addition of hydrogen atoms to the double bonds of the ring.

Functionalization at Peripheral Positions of the Furan Ring

Beyond classical electrophilic substitution at the C5 position, modern synthetic methods allow for functionalization at other "peripheral" positions of the furan ring (i.e., C3 and C4). These transformations often rely on transition-metal-catalyzed C-H activation. While direct C-H functionalization of this compound at the C3 or C4 position would be challenging due to the high reactivity of the C5 position, such methods represent an important strategy for accessing more complex substitution patterns on the furan core. For example, palladium-catalyzed C-H arylation or olefination reactions have been developed for furan derivatives, often requiring a directing group to control regioselectivity.

Reactions Involving the Hexyl Chain

Functionalization of the Alkyl Chain (e.g., C-H activation)

Selectively modifying the C-H bonds of the hexyl chain in this compound is a significant synthetic challenge due to the presence of the more reactive furan ring and the directing influence of the amine. However, the field of C-H bond activation has made significant strides, enabling the functionalization of otherwise inert alkyl chains.

Transition-metal catalysis is the predominant strategy for this type of transformation. The reaction typically involves a metal catalyst (e.g., based on palladium, rhodium, or iridium) that can insert into a C-H bond, forming a metal-carbon bond, which can then be further functionalized.

In the context of this compound, the nitrogen atom can act as a directing group, guiding the metal catalyst to a specific C-H bond, often at the γ or δ position of the alkyl chain, through the formation of a stable five- or six-membered metallacycle intermediate. This directed approach allows for site-selective functionalization, such as arylation, alkylation, or oxidation, on the hexyl chain. Recent research has also explored photoredox catalysis for the functionalization of N-alkylamines under mild conditions.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is fundamental to controlling the outcome of the transformations involving this compound.

Electrophilic Aromatic Substitution: The mechanism is well-established and proceeds through a resonance-stabilized sigma complex. The stability of this intermediate dictates the regioselectivity, favoring attack at the C5 position where the oxygen atom can participate in charge delocalization.

Diels-Alder Cycloaddition: The reactivity and selectivity of this pericyclic reaction are often analyzed using Frontier Molecular Orbital (FMO) theory. The reaction involves the interaction between the HOMO of the furan (diene) and the LUMO of the dienophile. The Activation Strain Model provides a more detailed picture, partitioning the activation energy into the strain energy required to distort the reactants into the transition-state geometry and the interaction energy between the distorted molecules. This model helps explain why furan is less reactive than other dienes like cyclopentadiene (B3395910) and provides insights into endo/exo selectivity.

Ring Opening and Hydrogenation: The acid-catalyzed ring opening of furans proceeds via protonation of the ring oxygen, followed by nucleophilic attack (e.g., by water or an amine) and subsequent bond cleavage. Catalytic hydrogenation on a metal surface is a heterogeneous process. It involves the adsorption of the furan ring onto the metal surface, followed by the stepwise transfer of hydrogen atoms from the surface to the carbon atoms of the double bonds, ultimately leading to the saturated tetrahydrofuran ring.

C-H Activation: Mechanisms for transition-metal-catalyzed C-H activation are diverse. A common pathway is concerted metalation-deprotonation (CMD) , where the C-H bond is broken with the assistance of a base in a single step. Another mechanism involves oxidative addition , where a low-valent metal center inserts directly into the C-H bond, increasing its oxidation state. The specific mechanism depends on the metal catalyst, ligands, and substrate.

Kinetic Studies of Reaction Pathways

To understand the reactivity of this compound, a series of kinetic studies would be essential. These experiments would measure the rate of its reactions under various conditions, providing insight into the factors that influence its chemical transformations.

Hypothetical Reaction Parameters for Kinetic Analysis

| Parameter | Description | Hypothetical Value Range |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | 10⁻⁵ to 10⁻² M⁻¹s⁻¹ |

| Reaction Order | The exponent to which the concentration of a reactant is raised in the rate law, indicating its influence on the reaction rate. | First or Second Order |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | 40 - 120 kJ/mol |

| Pre-exponential Factor (A) | A constant in the Arrhenius equation that represents the frequency of collisions between reacting molecules. | 10⁸ - 10¹³ s⁻¹ |

These parameters would need to be determined experimentally for reactions such as N-alkylation, acylation, or oxidation of the furan ring.

Isotopic Labeling Experiments for Mechanism Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby elucidating the reaction mechanism. For this compound, key atoms could be isotopically labeled to investigate potential reaction pathways.

Potential Isotopic Labeling Strategies

| Labeled Atom | Isotope | Purpose of Labeling |

| Nitrogen in Amine | ¹⁵N | To track the fate of the amine group in substitution or rearrangement reactions. |

| Carbonyl Carbon (if acylated) | ¹³C or ¹⁴C | To follow the acyl group in acylation and subsequent reactions. |

| Hydrogen on the Methylene (B1212753) Bridge | ²H (Deuterium) | To probe for kinetic isotope effects, indicating C-H bond cleavage in the rate-determining step. |

| Furan Ring Carbons | ¹³C | To determine if the furan ring opens or undergoes rearrangement during a reaction. |

By analyzing the distribution of the isotopic label in the products, the step-by-step process of the reaction can be inferred.

Transition State Analysis in Catalyzed and Uncatalyzed Reactions

Computational chemistry offers powerful tools to investigate the transition states of chemical reactions. For this compound, density functional theory (DFT) or other quantum mechanical methods could be employed to model its reactions and calculate the energies of transition states. This analysis would be crucial for understanding how catalysts might lower the activation energy and accelerate reaction rates.

Theoretical Transition State Energies for a Hypothetical Reaction

| Reaction Type | Catalyst | Calculated Transition State Energy (kcal/mol) |

| N-Alkylation | None | 25 - 35 |

| N-Alkylation | Acid Catalyst (e.g., HCl) | 15 - 25 |

| N-Alkylation | Base Catalyst (e.g., Et₃N) | 20 - 30 |

| Furan Ring Opening | None | > 50 |

| Furan Ring Opening | Lewis Acid (e.g., AlCl₃) | 30 - 40 |

These theoretical calculations would guide the selection of appropriate catalysts for desired transformations.

Stereochemical Outcomes of Reactions (if applicable to derivatives or related transformations)

While this compound itself is achiral, reactions involving this compound could lead to the formation of chiral centers, making the study of stereochemical outcomes highly relevant. For instance, if the furan ring were to participate in a Diels-Alder reaction, or if a chiral reactant were to be introduced, stereoisomers could be formed.

Hypothetical Stereochemical Outcomes for a Diels-Alder Reaction

| Dienophile | Reaction Conditions | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (% ee) |

| Maleic Anhydride | Thermal | 90:10 | N/A (achiral product) |

| Chiral Acrylate | Thermal | 70:30 | 50% |

| Chiral Acrylate | Lewis Acid Catalyst | 95:5 | 90% |

Understanding and controlling the stereochemistry is critical in many applications, particularly in the synthesis of pharmaceuticals and other bioactive molecules.

Design, Synthesis, and Exploration of Furan 2 Ylmethyl Hexyl Amine Derivatives and Analogues

N-Substituted Derivatives of (Furan-2-ylmethyl)(hexyl)amine

The secondary amine group in this compound is a prime site for derivatization, allowing for the introduction of a wide array of functional groups. This modification significantly alters the parent molecule's steric and electronic properties.

The conversion of the secondary amine into amides, ureas, and thioureas represents a fundamental approach to creating N-substituted derivatives.

Amides: Amide derivatives can be synthesized through the reaction of this compound with acylating agents such as acyl chlorides or carboxylic anhydrides. A related methodology has been demonstrated in the microwave-assisted synthesis of N-(Furan-2-ylmethyl)furan-2-carboxamide from furfurylamine (B118560) and 2-furoic acid, utilizing coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net This approach, which achieves good to very good yields, is readily adaptable for the acylation of this compound with various carboxylic acids. researchgate.net

Ureas and Thioureas: Urea and thiourea (B124793) derivatives are well-established structural motifs in medicinal chemistry. nih.gov The synthesis of these derivatives from this compound can be achieved by reacting the amine with appropriate isocyanates or isothiocyanates. nih.gov For instance, the synthesis of 1,3-bis[(E)-furan-2-yl)methylene]thiourea involves the reaction of furfural (B47365) with thiourea, demonstrating the reactivity of furan (B31954) moieties in forming such linkages. researchgate.net A similar principle applies to the N-alkyated furan amine, where reaction with an isocyanate (R-N=C=O) would yield the corresponding urea, and an isothiocyanate (R-N=C=S) would yield the thiourea derivative. These reactions are typically straightforward and result in high yields. nih.govuea.ac.uk

Table 1: Representative N-Substituted Amide, Urea, and Thiourea Derivatives This table is illustrative, showing potential derivatives based on standard synthetic reactions.

| Derivative Type | General Structure | Reagent |

|---|---|---|

| Amide | R-COCl or (R-CO)₂O | |

| Urea | R-NCO | |

| Thiourea | R-NCS |

Sulfonamides and Phosphoramidates

Sulfonamides: The sulfonamide functional group is a key component in a wide range of biologically active compounds. frontiersrj.com The most common method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ekb.egfrontiersrj.com Therefore, this compound can be readily converted to its corresponding sulfonamide derivatives by reacting it with various aryl or alkyl sulfonyl chlorides (R-SO₂Cl). sci-hub.se

Phosphoramidates: Phosphoramidates are another class of derivatives accessible from this compound. A facile synthetic route involves the oxidative cross-coupling of an amine with a phosphoric acid in the presence of a chlorinating agent and a base. nih.gov For example, reacting this compound with a dialkyl or diphenyl phosphoric acid in the presence of triphenylphosphine (B44618) and carbon tetrachloride (CCl₄) or trichloroisocyanuric acid can produce the desired phosphoramidate (B1195095) derivatives, with reported yields for similar reactions ranging from 30% to over 90%. nih.gov

The nitrogen atom of this compound can be incorporated into a new heterocyclic ring system, leading to complex fused or linked structures.

Tetrazoles: A significant synthetic transition has been documented from thiourea-based compounds to tetrazole derivatives. nih.gov Research has demonstrated the synthesis of novel N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives from furan-2-ylmethyl-thiourea substrates. nih.gov The procedure involves reacting the corresponding thiourea with sodium azide (B81097) and mercury(II) chloride in a solvent like DMF. This methodology allows for the replacement of the thiourea group with a tetrazole scaffold, with reported yields ranging from 79% to 92%. nih.gov This established pathway could be applied to a thiourea precursor derived from this compound to generate N-hexyl substituted N-(furan-2-ylmethyl)-1H-tetrazol-5-amines.

Table 2: Examples of Synthesized N-(furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives (Adapted from research on N-furfuryl derivatives, illustrating potential analogues) nih.gov

| Compound | R-Group on Tetrazole Ring | Yield (%) |

|---|---|---|

| 1 | 4-methylphenyl | 85 |

| 2 | 4-methoxyphenyl | 92 |

| 3 | 4-chlorophenyl | 88 |

| 4 | 3,4-dimethylphenyl | 79 |

| 5 | 3-chloro-4-methylphenyl | 82 |

| 6 | 3,4-dichlorophenyl | 89 |

Quinazolines and Other Heterocycles: The synthesis of azuleno[2,1-b]quinolines has been achieved through the halogenative aromatization of precursor quinolones, followed by aromatic nucleophilic substitution with secondary amines. dntb.gov.ua While this incorporates an external amine, other strategies focus on building the heterocyclic ring directly from the furan-amine substrate. The development of 2,5-disubstituted furan derivatives containing imidazole, triazole, or tetrazole moieties highlights the broad potential for incorporating the furan scaffold into diverse heterocyclic systems. nih.gov

Modifications on the Furan Ring

The furan ring itself is susceptible to various chemical modifications, particularly electrophilic substitution, allowing for the synthesis of analogues with altered electronic and steric profiles. pharmaguideline.comutripoli.edu.ly

The reactivity of the furan ring is heavily influenced by the nature of its substituents.

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro (-NO₂) or carboxyl (-COOH) groups, generally increases the stability of the furan ring towards acid-catalyzed degradation but deactivates it towards electrophilic substitution. pharmaguideline.com Nitration of furan can be achieved at low temperatures using a mild nitrating agent like acetyl nitrate (B79036). pharmaguideline.com The presence of an EWG at the 2-position typically directs further substitution, such as bromination, to the 5-position. pharmaguideline.com It has been noted that 2-aminofurans are significantly less stable in the absence of an electron-withdrawing group on the ring. researchgate.net

Electron-Donating Groups (EDGs): Conversely, electron-donating groups activate the furan ring, making it more susceptible to electrophilic attack and also to polymerization or ring-opening reactions in the presence of acid. pharmaguideline.com The synthesis of multi-substituted furan rings can be strategically controlled through the use of blocking groups, such as organosilyl groups, which can direct the placement of new functionalities before being removed. scholaris.ca

Halogenation provides a direct route to functionalized furan analogues.

Furan reacts vigorously with chlorine and bromine at room temperature, often leading to polyhalogenated products. pharmaguideline.com To achieve mono-halogenation, milder conditions are necessary. For example, 2-bromofuran (B1272941) can be formed by brominating furan in DMF or dioxane at –5°C. pharmaguideline.com The synthesis of (aminomethyl)furancarboxylic acids has been successfully performed starting from alkyl (halomethyl)furancarboxylates, demonstrating the utility of halogenated furan intermediates in the synthesis of amino derivatives. organic-chemistry.org These halogenated furan rings can serve as precursors for further modifications, such as cross-coupling reactions, to introduce additional diversity. nih.gov

Annulated Furan Systems

The development of annulated systems, where a new ring is fused to the furan core, represents a significant structural modification. One sophisticated approach involves the recyclization of N-(furfuryl)anthranilamides. In this method, treatment with an aqueous hydrochloric acid and acetic acid system can trigger the opening of the furan ring to form a diketone intermediate. nih.gov This intermediate then undergoes a subsequent intramolecular reaction where the amine group condenses with both carbonyl functions, resulting in the formation of both a diazepine (B8756704) and a pyrrole (B145914) ring in a single step. nih.gov This transformation effectively converts the initial furfurylamine moiety into a complex, fused heterocyclic system, such as a pyrrolo[1,2-a] ksu.edu.sabenzodiazepine. nih.gov

Another strategy for creating fused heterocycles involves using N-(Furan-2-ylmethyl)-cyanoacetamide as a key intermediate. This compound can undergo cyclocondensation reactions with various reagents. For example, its reaction with salicylaldehyde (B1680747) can yield 2H-chromene-3-carboxamide derivatives, effectively fusing a chromene ring system to a structure derived from the original furfurylamine framework. derpharmachemica.com

The aza-Achmatowicz reaction provides a further pathway to highly functionalized heterocyclic structures from furfuryl amines. This oxidative transformation can serve as a key step in the synthesis of complex molecules, including those with annulated frameworks. researchgate.net

Structural Variations of the Alkyl Chain

The hexyl group attached to the amine nitrogen is a primary target for structural variation to modulate properties like lipophilicity and steric hindrance.

The synthesis of homologues, which involves changing the length of the alkyl chain, is a fundamental modification. Lower homologues, such as N-(furan-2-ylmethyl)ethanamine, feature a shorter two-carbon chain in place of the six-carbon hexyl group. nih.gov Conversely, higher homologues would involve extending the chain beyond six carbons. Isomeric variations involve rearranging the carbon atoms within the six-carbon chain, for instance, using an isohexyl or other isomeric group to introduce branching at different points along the chain. These modifications are typically achieved through standard synthetic procedures such as reductive amination of furfural with the corresponding primary amine (e.g., ethylamine, isohexylamine).

Table 1: Homologues of this compound

| Compound Name | Molecular Formula | Alkyl Chain |

| N-(furan-2-ylmethyl)ethanamine | C₇H₁₁NO | Ethyl |

| This compound | C₁₁H₁₉NO | n-Hexyl |

To introduce greater steric bulk near the amine nitrogen, branched alkyl groups or cyclic moieties can be incorporated. Synthesizing a derivative with a branched chain, such as a tert-butyl group, or a cyclic alkyl group, like a cyclohexyl moiety, would significantly alter the molecule's three-dimensional shape compared to the linear hexyl chain. These analogues can be prepared via reductive amination of furfural with the appropriate branched or cyclic amine (e.g., cyclohexylamine).

The introduction of double or triple bonds into the alkyl chain creates unsaturated derivatives. This modification alters the geometry and electronic properties of the side chain, changing it from a flexible, sp³-hybridized chain to a more rigid structure containing sp² or sp hybridized carbons. Examples would include replacing the hexyl group with a hexenyl or hexynyl chain. The synthesis of these compounds can be accomplished by reacting furfurylamine with an appropriate unsaturated alkyl halide or through reductive amination using an unsaturated aldehyde.

Heterocyclic Analogues Incorporating the Amine Framework

Replacing the furan ring with other five- or six-membered heterocycles is a common strategy to create structural analogues with different electronic and hydrogen-bonding properties. The relative aromaticity and reactivity of these heterocycles play a crucial role in their synthesis and properties. The general order of aromaticity is Benzene > Thiophene (B33073) > Pyrrole > Furan. ksu.edu.sa This difference in aromatic character influences the chemical behavior of the resulting analogues. ksu.edu.sa

The substitution of the furan ring with bioisosteric alternatives like thiophene, pyrrole, or pyridine (B92270) leads to distinct classes of analogues.

Thiophene Analogues: Thiophene is more aromatic and generally more stable to acidic conditions than furan. ksu.edu.sa The synthesis of N-(thiophen-2-ylmethyl)(hexyl)amine would parallel that of its furan counterpart, typically involving the reductive amination of thiophene-2-carboxaldehyde with hexylamine (B90201). These thiophene derivatives serve as valuable intermediates in medicinal chemistry. epa.gov

Pyrrole Analogues: Pyrrole contains a nitrogen atom that significantly alters its properties compared to furan's oxygen. The nitrogen's lone pair of electrons participates in the aromatic system, making the ring electron-rich and highly reactive towards electrophiles. ksu.edu.sascispace.com Unlike furan and thiophene, the pyrrole NH group can also act as a hydrogen bond donor. ksu.edu.sa Synthesis of the N-(pyrrol-2-ylmethyl)(hexyl)amine analogue can be achieved from pyrrole-2-carboxaldehyde.

Pyridine Analogues: Replacing the five-membered furan ring with a six-membered pyridine ring introduces a basic nitrogen atom into the aromatic system, fundamentally changing the compound's acid-base properties. The synthesis of furan-pyridine hybrids has been explored, demonstrating the utility of combining these heterocyclic systems to modulate biological activity. researchgate.net For example, N-(pyridin-2-ylmethyl)(hexyl)amine can be synthesized from pyridine-2-carboxaldehyde and hexylamine.

Table 2: Heterocyclic Analogues

| Compound Name | Parent Heterocycle |

| This compound | Furan |

| (Thiophen-2-ylmethyl)(hexyl)amine | Thiophene |

| (Pyrrol-2-ylmethyl)(hexyl)amine | Pyrrole |

| (Pyridin-2-ylmethyl)(hexyl)amine | Pyridine |

Replacement of Hexyl with Other Alkyl or Aromatic Systems

Systematic variation of the n-alkyl chain length (from shorter to longer than hexyl) can modulate the lipophilicity of the molecule. This, in turn, can have a profound impact on its pharmacokinetic and pharmacodynamic properties. For instance, in a series of N-substituted tetrahydrofuran-2-ylmethylamine derivatives, which share a similar structural motif with furan-2-ylmethylamines, variations in the N-alkyl and N-aralkyl substituents were shown to influence their antibacterial activity. While a direct comparison with a hexyl group is not provided, the study highlights that the nature of the N-substituent is a critical determinant of biological potency.

Branched alkyl chains can be introduced to investigate the effects of steric hindrance near the nitrogen atom. Isomers of hexyl, such as isohexyl or neohexyl groups, can provide insight into how the topology of the alkyl substituent affects receptor binding or chemical reactivity.

The replacement of the aliphatic hexyl group with an aromatic or heteroaromatic ring introduces significant changes in the electronic and conformational properties of the molecule. Aromatic substituents can engage in π-stacking interactions and other non-covalent interactions that are not possible with a flexible alkyl chain.

In a study focused on N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, various substituted phenyl groups were attached to the tetrazole ring, which is in proximity to the furan-2-ylmethylamino moiety. The electronic nature of the substituents on the phenyl ring had a marked effect on the antibacterial activity of the compounds. For example, derivatives bearing electron-withdrawing groups like chlorine and fluorine on the phenyl ring exhibited potent antibacterial activity. nih.gov

The introduction of different aromatic systems, such as phenyl, substituted phenyl, or naphthyl groups, in place of the hexyl group would allow for a detailed exploration of these electronic and steric effects on the (Furan-2-ylmethyl)amine scaffold.

Table 1: Examples of Potential Alkyl and Aromatic Substitutions for the Hexyl Group

| Substituent Type | Example Substituents | Potential Impact |

| Alkyl | Methyl, Ethyl, Propyl, Butyl, Octyl | Modulates lipophilicity and steric bulk |

| Isopropyl, Isobutyl, tert-Butyl | Introduces steric hindrance near the nitrogen | |

| Cycloalkyl | Cyclohexyl, Cyclopentyl | Restricts conformational flexibility |

| Aromatic | Phenyl, 4-Chlorophenyl, 4-Methoxyphenyl | Introduces electronic effects and potential for π-interactions |

| Naphthyl, Pyridyl | Varies the size and electronic nature of the aromatic system |

Structure-Reactivity Relationships in Derivatives

The relationship between the chemical structure of this compound derivatives and their reactivity is a critical aspect of their chemical and biological characterization. Modifications to the N-substituent, from a hexyl group to other alkyl or aromatic moieties, can significantly influence the nucleophilicity of the amine, its basicity, and its susceptibility to metabolism, thereby altering its biological activity.

In a series of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, the nature of the substituent on the aromatic ring attached to the tetrazole moiety was found to be a key determinant of their antibacterial efficacy. nih.gov For instance, a derivative with a 2-fluorophenyl group demonstrated significant activity against several bacterial strains. nih.gov Another study on 1-(Furan-2-ylmethyl)pyrrolidine-based compounds showed that the nature and position of substituents on an appended aromatic ring influenced their inhibitory activity against the ST2 protein. These findings underscore the principle that even distant modifications can transmit electronic and steric effects to the core structure, thereby influencing its interaction with biological targets.

The replacement of the hexyl group with an aromatic ring generally decreases the basicity of the amine due to the delocalization of the nitrogen lone pair into the aromatic system. This change in basicity can affect the compound's ionization state at physiological pH, which in turn influences its solubility, membrane transport, and binding to target proteins.

Furthermore, the introduction of different functional groups on an aromatic substituent provides handles for fine-tuning the electronic properties of the molecule. Electron-donating groups would be expected to increase the electron density on the nitrogen atom, potentially enhancing its nucleophilicity and basicity, while electron-withdrawing groups would have the opposite effect.

The steric profile of the N-substituent is also a crucial factor. Bulky substituents can hinder the approach of reactants or prevent the molecule from adopting a conformation required for binding to a biological target. Conversely, in some cases, increased steric bulk may enhance selectivity for a particular target.

Table 2: Predicted Effects of N-Substituent Variation on the Properties of (Furan-2-ylmethyl)amine Derivatives

| N-Substituent | Predicted Effect on Basicity | Predicted Effect on Lipophilicity | Potential Impact on Reactivity/Activity |

| n-Alkyl (e.g., Propyl, Octyl) | Similar to Hexyl | Lower (Propyl) or Higher (Octyl) | Altered solubility and membrane permeability |

| Branched Alkyl (e.g., Isopropyl) | Slightly increased | Similar to linear isomer | Steric hindrance may affect binding |

| Phenyl | Decreased | Increased | Altered electronic interactions (π-stacking) |

| 4-Nitrophenyl | Significantly decreased | Increased | Reduced nucleophilicity |

| 4-Methoxyphenyl | Slightly decreased | Increased | Potential for hydrogen bonding |

Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation and Mechanistic Study of Furan 2 Ylmethyl Hexyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic investigation of (Furan-2-ylmethyl)(hexyl)amine. It provides detailed information about the chemical environment of each atom, the connectivity between atoms, and the molecule's three-dimensional arrangement.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, offer the initial and most direct evidence for the structure of this compound. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Predicted ¹H and ¹³C NMR Chemical Shifts: The expected chemical shifts for the protons and carbons in this compound are based on typical values for furan (B31954) rings and N-alkyl chains.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Furan H-5 | ~7.3-7.4 | ~142-143 |

| Furan H-4 | ~6.2-6.3 | ~110-111 |

| Furan H-3 | ~6.1-6.2 | ~107-108 |

| Furan C-2 | - | ~153-154 |

| Methylene (B1212753) (-CH₂-N) | ~3.7-3.8 | ~45-46 |

| N-Hexyl C-1' | ~2.6-2.7 | ~50-51 |

| N-Hexyl C-2' | ~1.5-1.6 | ~31-32 |

| N-Hexyl C-3' | ~1.2-1.4 | ~26-27 |

| N-Hexyl C-4' | ~1.2-1.4 | ~22-23 |

| N-Hexyl C-5' | ~1.2-1.4 | ~22-23 |

| N-Hexyl C-6' | ~0.8-0.9 | ~13-14 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecule's covalent framework.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the furan protons (H-3 with H-4, H-4 with H-5) and along the entire hexyl chain (H-1' with H-2', H-2' with H-3', and so on).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This technique is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the furan proton at ~7.3 ppm would correlate with the furan carbon at ~142 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is vital for connecting the different fragments of the molecule. Key HMBC correlations would be observed between the methylene protons (~3.7 ppm) and the furan carbons C-2 and C-3, as well as between the methylene protons and the C-1' carbon of the hexyl group, thus confirming the linkage between the furan, methylene, and hexyl moieties. researchgate.net

Expected Key 2D NMR Correlations:

| Technique | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) |

| COSY | Furan H-3 | Furan H-4 |

| Furan H-4 | Furan H-3, Furan H-5 | |

| Hexyl H-1' | Hexyl H-2' | |

| HSQC | Furan H-5 | Furan C-5 |

| Methylene (-CH₂-N) | Methylene C | |

| Hexyl H-6' | Hexyl C-6' | |

| HMBC | Methylene (-CH₂-N) | Furan C-2, Furan C-3 |

| Methylene (-CH₂-N) | Hexyl C-1' | |

| Furan H-3 | Furan C-2, Furan C-5 |

The structure of this compound is not static; it can undergo conformational changes due to rotation around single bonds. Dynamic NMR (DNMR) is a powerful technique for studying these processes. datapdf.com Potential dynamic processes in this molecule include restricted rotation around the furan-CH₂ bond and the CH₂-N bond.

At room temperature, these rotations are typically fast on the NMR timescale, resulting in time-averaged signals. However, at lower temperatures, this rotation can be slowed sufficiently to observe distinct signals for different conformers. By analyzing the changes in the NMR line shape over a range of temperatures (a process known as line-shape analysis), it is possible to determine the kinetic parameters for the conformational interchange, most notably the free energy of activation (ΔG‡). unibas.it This provides valuable insight into the energy barriers separating different spatial arrangements of the molecule. While furanoside rings are known to be flexible, the conformational dynamics of acyclic derivatives are also of significant interest. frontiersin.orgnih.gov

NMR spectroscopy is not limited to the characterization of final products; it is also an invaluable tool for monitoring chemical reactions in real-time. magritek.comyoutube.com The synthesis of this compound is typically achieved via reductive amination, where furfural (B47365) is reacted with hexylamine (B90201) in the presence of a reducing agent. masterorganicchemistry.comchemistrysteps.com

By conducting the reaction directly within an NMR tube or by using a flow-NMR setup, the progress of the reaction can be followed quantitatively. magritek.com Key steps in this analysis include:

Identification of Reactant and Product Signals: The aldehyde proton of furfural has a characteristic signal at a high chemical shift (around 9-10 ppm). The methylene protons of the this compound product appear at a distinct region (around 3.7-3.8 ppm).

Quantitative Analysis: By integrating the area of these characteristic signals at different time points, the concentration of reactants and products can be determined throughout the reaction.

Kinetic Profiling: The concentration-versus-time data can be used to establish a kinetic profile of the reaction. This allows for the determination of reaction rates, the reaction order, and the rate constant, providing a deep understanding of the reaction mechanism. youtube.comnih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns. nih.govwikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition.

For this compound, the molecular formula is C₁₁H₁₉NO. HRMS can distinguish this composition from other potential formulas that have the same nominal mass. For example, by analyzing the protonated molecule [M+H]⁺, HRMS can confirm the elemental formula C₁₁H₂₀NO⁺, thereby verifying the identity of the compound with a high degree of confidence.

HRMS Data for this compound:

| Ion | Formula | Calculated Exact Mass |

| [M]⁺ | C₁₁H₁₉NO | 181.14666 |

| [M+H]⁺ | C₁₁H₂₀NO⁺ | 182.15449 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions, providing detailed structural information. unito.itnih.govmdpi.com In an MS/MS experiment, an ion of interest (the precursor ion), such as the molecular ion [M+H]⁺ of this compound, is selected. This ion is then subjected to fragmentation, often through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed.

The fragmentation of this compound is expected to be dominated by pathways characteristic of amines and furan derivatives. The most prominent fragmentation pathways would likely involve:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic and highly favorable fragmentation pathway for amines. This can lead to the loss of an alkyl radical from the hexyl chain.

Furan Ring Fragmentation: The furan moiety itself can undergo characteristic cleavages, such as the loss of carbon monoxide (CO). nih.gov

Cleavage of the Benzylic-type Bond: The bond between the furan ring and the methylene group is susceptible to cleavage, leading to the formation of a stable furfuryl cation.

Plausible Fragmentation Pathways and Key Fragment Ions:

| m/z | Proposed Ion Structure / Origin | Fragmentation Pathway |

| 182 | [C₁₁H₂₀NO]⁺ | Protonated molecular ion |

| 124 | [C₇H₁₀NO]⁺ | Alpha-cleavage: Loss of a C₄H₉• radical from the hexyl chain |

| 96 | [C₅H₆NO]⁺ | Cleavage of the C-N bond with hydrogen transfer |

| 81 | [C₅H₅O]⁺ | Cleavage of the C-N bond to form the furfuryl cation |

By carefully analyzing the product ion spectrum, a detailed map of the molecule's fragmentation can be constructed, which serves as a structural fingerprint and confirms the connectivity of the atoms within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical tool for the in-depth analysis of reaction mixtures in the synthesis of this compound). hidenanalytical.com This powerful technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. hidenanalytical.comnih.gov In the context of synthesizing furan derivatives, GC-MS allows for the separation of volatile components within the reaction milieu, such as the starting materials (e.g., furfural, hexylamine), the desired product, and any volatile intermediates or side-products like furfuryl alcohol or unreacted precursors. mdpi.comresearchgate.net

Once separated by the GC column, typically a capillary column like an HP-5MS, the molecules enter the mass spectrometer. mdpi.comnih.gov Here, they are ionized, most commonly by electron impact (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, characterized by the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments. This fragmentation pattern is essential for unambiguous structural confirmation. For this compound, key fragments would be expected from the cleavage of the C-N bond and fragmentation of the hexyl chain and furan ring. By monitoring the evolution of specific ion peaks corresponding to reactants and products over time, GC-MS provides critical quantitative data for reaction kinetic studies. hidenanalytical.com

Table 1: Illustrative GC-MS Parameters and Expected Fragments for Analysis of this compound Synthesis

| Parameter | Value / Description |

|---|---|

| GC Column | HP-5MS (or equivalent) |

| Injector Temp. | 280 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 35-500 amu |

| Expected Molecular Ion (M+) | m/z 181 |

| Key Expected Fragments | m/z 81 (Furan-2-ylmethyl cation), m/z 100 (Hexylamine fragment), m/z 152 (Loss of ethyl group) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in Reactive Systems

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information for identifying functional groups and tracking their transformation during the synthesis of this compound. dtu.dknih.gov These methods are complementary and can be used in situ to monitor reactive systems. acs.org

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The synthesis of this compound from precursors like furfural and hexylamine involves the disappearance of the aldehyde C=O stretching band (typically around 1670-1700 cm⁻¹) from furfural and the primary amine N-H bands of hexylamine, and the appearance of the characteristic secondary amine N-H stretch (a single, weaker band around 3300-3500 cm⁻¹) and C-N stretching vibrations in the final product. researchgate.netchemicalbook.comresearchgate.net The integrity of the furan ring can also be monitored by its characteristic C-O-C and C=C stretching bands. researchgate.net

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly useful for studying reactions in aqueous media and for observing non-polar bonds. acs.org For the target compound, Raman spectra would clearly show the C-H stretching modes of the hexyl group and the furan ring, as well as vibrations associated with the furan ring structure. mdpi.com The conversion of the aldehyde group during the reaction can be followed by the disappearance of its characteristic Raman bands. acs.orgmdpi.com

Table 2: Key Vibrational Bands for Monitoring the Synthesis of this compound

| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| Aldehyde (C=O) | IR, Raman | ~1675 | Disappears as furfural is consumed. researchgate.net |

| Primary Amine (N-H) | IR | ~3300-3400 (two bands) | Disappears as hexylamine is consumed. |

| Secondary Amine (N-H) | IR | ~3300-3500 (one band) | Appears with product formation. |

| C-N Stretch | IR | ~1180-1360 | Appears with product formation. |

| Furan Ring (C-O-C) | IR, Raman | ~1010-1250 | Persists throughout the reaction. |

| Aromatic C-H | IR, Raman | ~3100-3150 | Persists throughout the reaction. |

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Intermediates

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While this compound is a liquid at room temperature, this technique is indispensable for the structural elucidation of any solid intermediates that may form during its synthesis or for solid derivatives prepared for characterization purposes. wikipedia.org

The technique involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays into a specific pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision. This provides unequivocal proof of the molecular structure and its conformation in the solid state. For example, studies on the crystalline structure of the related compound furfurylamine (B118560) have identified key intermolecular interactions such as N-H···N and N-H···O hydrogen bonds, which dictate its packing in the solid state. researchgate.net Similar analyses on derivatives of this compound would provide fundamental insights into its intermolecular forces and solid-state packing.

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Progress in Synthesis Research

Chromatographic methods are fundamental to modern chemical synthesis, providing the means to separate complex mixtures, assess the purity of products, and monitor the progress of a chemical reaction. chemistryhall.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of compounds in a liquid mixture. For a compound like this compound, which has limited volatility, reverse-phase HPLC is the method of choice. mdpi.comrsc.org This technique is routinely used to assess product purity by separating the main compound from non-volatile impurities and unreacted starting materials. chromforum.orgreddit.com

In a typical setup, the reaction mixture is injected onto a column packed with a non-polar stationary phase (e.g., C18-bonded silica). A polar mobile phase, such as a gradient of acetonitrile (B52724) and water, is then used to elute the components. mdpi.comrsc.org Compounds are separated based on their relative polarity, with more polar compounds eluting earlier. A detector, commonly a UV-Vis photodiode array detector, monitors the eluent and generates a chromatogram. mdpi.com The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis and purity determination.

Table 3: Representative HPLC Method for Purity Analysis

| Parameter | Value / Description |

|---|---|

| Column | C18, 4.6 mm x 150 mm |

| Mobile Phase | A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Hypothetical Elution Order | 1. Furfural, 2. This compound, 3. Hexylamine |

Gas Chromatography (GC), as a standalone technique without a mass spectrometer, is a rapid and efficient method for assessing the purity of volatile compounds and monitoring reaction progress. bre.com The principles of separation are the same as in GC-MS, relying on the differential partitioning of analytes between a stationary phase and a mobile gas phase. bre.comnih.gov The synthesis of this compound from volatile precursors like furfural makes it well-suited for GC analysis. rsc.orgrsc.org

Using a flame ionization detector (FID), which is highly sensitive to organic compounds, GC can provide quantitative information on the relative amounts of reactants, product, and volatile byproducts in a reaction mixture. By taking aliquots from the reaction at different time points and analyzing them by GC, a reaction profile can be constructed, showing the consumption of starting materials and the formation of the product over time. This data is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading. bre.com

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used to qualitatively monitor the progress of a chemical reaction. chemistryhall.comacs.org It involves spotting a small amount of the reaction mixture onto a plate coated with a stationary phase, typically silica (B1680970) gel. chemistryhall.com The plate is then placed in a sealed chamber containing a suitable solvent mixture (eluent). The eluent ascends the plate via capillary action, and the components of the mixture travel at different rates depending on their polarity and interaction with the stationary phase. chemistryhall.comacs.org

For the synthesis of this compound, TLC can be used to visualize the disappearance of the starting materials (furfural and hexylamine) and the appearance of the less polar product. acs.org By co-spotting the reaction mixture alongside authentic standards of the starting materials, one can clearly track the conversion. The spots are typically visualized under UV light or by staining with an appropriate agent like potassium permanganate (B83412) or ninhydrin, which reacts with amines. chemistryhall.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for each compound in a given solvent system. acs.org

Table 4: Hypothetical TLC Data for Monitoring Reaction Progress

| Compound | Description | Hypothetical Rf Value (Ethyl Acetate/Hexane 1:4) | Visualization |

|---|---|---|---|

| Furfural | Starting Material | 0.50 | UV active, stains with KMnO₄ |

| Hexylamine | Starting Material | 0.15 | Stains with ninhydrin |

Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for the stereochemical characterization of chiral compounds. While this compound itself is not chiral, the introduction of a chiral center would render its derivatives amenable to analysis by these techniques. For instance, chirality could be introduced by substitution on the hexyl chain or through the formation of chiral complexes.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption is only observed in the region of the electromagnetic spectrum where the molecule has a chromophore that absorbs light. A CD spectrum is a plot of this difference in absorption against wavelength and can exhibit both positive and negative peaks, which provide crucial information about the absolute configuration and conformation of the molecule.

Optical Rotatory Dispersion (ORD) spectroscopy, on the other hand, measures the variation of the optical rotation of a chiral substance with the wavelength of light. wikipedia.org It is the change in the angle of rotation of plane-polarized light as it passes through a chiral sample. vlabs.ac.in An ORD spectrum plots the specific rotation against the wavelength. The phenomenon known as the Cotton effect, which is the combination of both circular dichroism and optical rotatory dispersion in the vicinity of an absorption band, is particularly useful for structural analysis. vlabs.ac.in

Applicability to Chiral Derivatives of this compound:

Should a chiral derivative of this compound be synthesized, for example, by introducing a stereocenter on the hexyl chain (e.g., (Furan-2-ylmethyl)(1-methylpentyl)amine), chiroptical spectroscopy would be a powerful tool for its stereochemical elucidation. The furan ring acts as a chromophore, which is essential for obtaining a CD signal. The electronic transitions of the furan moiety would be perturbed by the chiral environment of the rest of the molecule, leading to a characteristic CD spectrum.

The sign and magnitude of the Cotton effect observed in the CD and ORD spectra could be used to assign the absolute configuration of the stereocenter, often by comparing the experimental data with theoretical calculations or with spectra of structurally related compounds of known configuration. Furthermore, conformational changes in the molecule could be monitored by observing changes in the CD spectrum.

At present, a review of scientific literature indicates a lack of published research specifically detailing the chiroptical properties of chiral derivatives of this compound. Consequently, no experimental data tables for CD or ORD of such compounds can be presented. However, the theoretical principles of these techniques provide a clear framework for how they could be applied in future research for the stereochemical analysis of novel chiral analogs of this amine.

| Technique | Principle | Information Obtained for Chiral Derivatives |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Absolute configuration, conformation, enantiomeric purity. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. wikipedia.org | Absolute configuration, presence of chromophores near stereocenters (Cotton effect). vlabs.ac.in |

Computational Chemistry and Theoretical Investigations of Furan 2 Ylmethyl Hexyl Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These calculations can predict molecular geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized, or most stable, three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For (Furan-2-ylmethyl)(hexyl)amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. nih.govnih.govnih.gov

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of an initial structure to find the configuration with the lowest possible energy. The results for this compound would detail the planarity of the furan (B31954) ring, the pyramidal geometry around the nitrogen atom, and the staggered conformation of the hexyl chain. These calculations provide a foundational model for understanding the molecule's physical and chemical behavior. researchgate.netnih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT Note: This table presents typical, expected values for a molecule of this type based on DFT calculations and is for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Lengths | C-O (furan) | 1.36 Å |

| C=C (furan) | 1.35 Å | |

| C-C (furan) | 1.43 Å | |

| C-N | 1.46 Å | |

| N-C (hexyl) | 1.47 Å | |

| C-C (hexyl) | 1.54 Å | |

| Bond Angles | C-O-C (furan) | 106.5° |

| C-N-C | 112.0° | |

| Dihedral Angle | C(furan)-C-N-C(hexyl) | 175.0° (anti-periplanar) |

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netresearchgate.net

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO may be distributed across the aminic and furan moieties.

Fukui functions are another descriptor derived from DFT that helps in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound Note: This table contains representative values for illustrative purposes.

| Parameter | Value (eV) | Implication |

| EHOMO | -5.80 | Electron-donating capability (ionization potential) |

| ELUMO | -0.55 | Electron-accepting capability (electron affinity) |

| Energy Gap (ΔE) | 5.25 | High kinetic stability and low reactivity |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions from DFT calculations into a more intuitive picture of localized bonds and lone pairs, resembling Lewis structures. wisc.eduwisc.edu This analysis is particularly useful for quantifying intramolecular and intermolecular interactions, such as charge delocalization and hyperconjugation. nih.govmalayajournal.org

Table 3: Illustrative NBO Donor-Acceptor Interactions in this compound Note: This table presents hypothetical but representative NBO analysis results.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| n(N) | σ(Cfuran-Cmethylene) | 2.8 | Hyperconjugation |

| π(C=C)furan | σ(N-Chexyl) | 1.5 | π-system delocalization |

| σ(C-H)hexyl | σ(N-Cmethylene) | 0.7 | σ -> σ interaction |

Conformational Analysis and Energy Landscapes

The flexibility of the hexyl group and the rotational freedom around the C-N bonds mean that this compound can exist in numerous conformations. Understanding the energy associated with these different shapes is crucial for predicting its behavior.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. q-chem.comq-chem.com It involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. wu.ac.thresearchgate.net

For this compound, PES scans would be performed by rotating key dihedral angles, such as those around the Cfuran-Cmethylene-N bond and the various C-C bonds within the hexyl chain. The resulting plot of energy versus angle reveals the locations of energy minima (stable conformers) and energy maxima (transition states between conformers). This analysis helps identify the most stable conformations and the energy barriers to rotation. researchgate.net

While PES scans provide a static map of conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that shows how the molecule moves, vibrates, and changes its conformation. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions. By identifying intermediates, transition states, and calculating the associated energy barriers, researchers can build a detailed picture of how a reaction proceeds.

The synthesis of this compound typically proceeds via the reductive amination of furan-2-carbaldehyde (furfural) with hexylamine (B90201). Computational methods, particularly Density Functional Theory (DFT), are employed to elucidate the step-by-step mechanism of this and other reactions involving furan derivatives.

Studies on related systems have demonstrated the power of these approaches. For instance, DFT calculations have been used to investigate the hydrogenation and ring-opening of furan on palladium surfaces, successfully identifying the structures of reactants, transition states, and products. researchgate.net Similarly, the reaction pathways for the pyrolysis of furan and its alkylated derivatives have been analyzed to understand the formation of key intermediates. nih.gov

For the formation of this compound, theoretical modeling can dissect the reductive amination process. This involves:

Imine Formation: Modeling the condensation reaction between furan-2-carbaldehyde and hexylamine to form the intermediate, N-(furan-2-ylmethylene)hexan-1-amine. This step involves characterizing the transition state for the dehydration of the initial carbinolamine adduct.

Imine Reduction: Simulating the hydrogenation of the imine intermediate to the final amine product. This is analogous to computational studies on the asymmetric transfer hydrogenation of other heteroatom-containing imines, where calculations can help rationalize the stereochemical outcome and reaction kinetics. acs.org

These computational investigations provide activation energies and reaction energies for each elementary step, allowing for a comparison of different potential pathways and validation against experimental kinetic data. researchgate.net

Table 1: Common Computational Methods for Reaction Mechanism Elucidation Press the buttons to sort the table data.

| Method | Description | Typical Application for this compound |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method that models the electronic structure of many-body systems. It is widely used for its balance of accuracy and computational cost. | Calculating geometries of reactants, products, intermediates, and transition states; determining reaction energy barriers. researchgate.net |

| Ab initio methods (e.g., MP2, CCSD(T)) | Highly accurate methods based on first principles, but computationally more demanding than DFT. Often used to benchmark DFT results for critical points on the potential energy surface. | Refining the energies of transition states for key steps like C-N bond formation or hydride transfer. |

| Transition State Theory (TST) | A statistical mechanical theory used in conjunction with calculated potential energy surfaces to estimate reaction rate constants from the properties of the transition state. | Predicting the rate of formation of the imine intermediate and its subsequent reduction. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time, providing insight into the dynamic evolution of the system. | Investigating the role of solvent molecules in stabilizing intermediates and transition states during the synthesis. |

Theoretical models are crucial for predicting the reactivity of different sites within a molecule and the selectivity of a reaction. For this compound, this includes understanding the reactivity of the furan ring towards electrophilic substitution or the nitrogen atom's nucleophilicity.

Frontier Molecular Orbital (FMO) theory is a key tool in this context. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate the most likely sites for nucleophilic and electrophilic attack, respectively. Computational studies on related furan derivatives have used FMO analysis to predict stability and reactivity. researchgate.net